N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a unique and intricate chemical compound with significant potential across various fields. Its structure comprises a furan ring, pyrazole rings, and a sulfonamide group, contributing to its reactivity and functionality in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves multiple steps, often beginning with the formation of pyrazole rings through the cyclization of appropriate hydrazines and diketones. The furanyl and sulfonamide groups are then introduced via nucleophilic substitution or coupling reactions. Detailed optimization of reaction conditions, including the choice of solvents, catalysts, and temperature, is crucial to maximize yield and purity.
Industrial Production Methods
In an industrial setting, this compound is typically produced in batch reactors where precise control over reaction parameters is maintained to ensure consistency. Scale-up processes involve rigorous testing to adapt laboratory-scale synthesis to industrial levels, ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: : Reactions that introduce oxygen atoms into the molecule, often altering the electronic properties and reactivity.
Reduction: : Reactions that remove oxygen atoms or add hydrogen atoms, typically impacting the stability and polarity of the compound.
Substitution: : Both nucleophilic and electrophilic substitutions where parts of the molecule are replaced by other atoms or groups, facilitating the formation of derivatives.
Common Reagents and Conditions
Key reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Catalysts like palladium on carbon (Pd/C) are often used to enhance reaction efficiency. Conditions such as acidic or basic environments and specific temperature ranges are tailored based on the desired reaction type.
Major Products Formed
The major products from these reactions include various derivatives of this compound, each with distinct properties suited for different applications, such as enhanced pharmacokinetic profiles or improved binding affinities in biological contexts.
Scientific Research Applications
This compound finds extensive use in several research domains:
Chemistry: : As an intermediate in the synthesis of complex organic molecules, facilitating the development of new materials and catalysts.
Biology: : In studies focusing on enzyme inhibition, receptor binding, and cellular pathways, where its unique structure provides insights into molecular interactions.
Medicine: : As a potential therapeutic agent, particularly in targeting specific enzymes or receptors implicated in diseases. Its pharmacological properties are under investigation for drug development.
Industry: : Utilized in the production of advanced materials, including polymers and coatings, where its chemical stability and reactivity are advantageous.
Mechanism of Action
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide exerts its effects through the following mechanisms:
Molecular Targets: : Typically targets specific enzymes, such as kinases or proteases, involved in critical biological pathways.
Pathways: : Modulates signaling pathways by binding to receptors or inhibiting enzymes, thereby altering cellular responses and activities.
Comparison with Similar Compounds
Compared to other compounds with similar structures:
N-(2-(4-(thien-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: : Differing by the thiophene ring, this compound exhibits distinct electronic properties and reactivity.
N-(2-(4-(benzyl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: : The benzyl group introduces aromaticity, affecting the compound's binding interactions and solubility.
N-(2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: : The pyridine ring adds nitrogen atoms, influencing the compound's polarity and coordination chemistry.
Conclusion
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a versatile and impactful compound with applications spanning chemistry, biology, medicine, and industry. Its unique structure and reactivity offer numerous possibilities for scientific exploration and industrial innovation.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-11-15(12(2)19(3)18-11)24(21,22)17-6-7-20-10-13(9-16-20)14-5-4-8-23-14/h4-5,8-10,17H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEKDNCNZGBMPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.